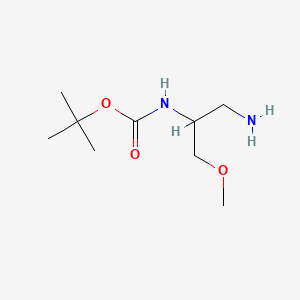
m-Fluoro Prasugrel-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Fluoro Prasugrel-d4 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Prasugrel, a thienopyridine class antiplatelet agent. The compound is labeled with deuterium, which makes it useful in various analytical and pharmacokinetic studies .
Preparation Methods
The synthesis of m-Fluoro Prasugrel-d4 Hydrochloride involves multiple steps, starting from the appropriate fluorinated and deuterated precursors. The synthetic route typically includes:
Formation of the thienopyridine core: This involves cyclization reactions under controlled conditions.
Introduction of the fluorine atom: This step is achieved through electrophilic fluorination.
Deuterium labeling: Deuterium atoms are introduced using deuterated reagents.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt
Chemical Reactions Analysis
m-Fluoro Prasugrel-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted under nucleophilic conditions using reagents like sodium methoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
m-Fluoro Prasugrel-d4 Hydrochloride is widely used in scientific research, particularly in:
Pharmacokinetic studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic studies: It helps in understanding the metabolic pathways and the formation of metabolites.
Analytical chemistry: The compound is used as an internal standard in mass spectrometry.
Drug development: It aids in the development of new antiplatelet agents by providing insights into the mechanism of action and efficacy .
Mechanism of Action
m-Fluoro Prasugrel-d4 Hydrochloride, like Prasugrel, is a prodrug that requires metabolic activation. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation. This action prevents thrombus formation and is crucial in the management of acute coronary syndromes .
Comparison with Similar Compounds
m-Fluoro Prasugrel-d4 Hydrochloride is compared with other antiplatelet agents such as:
Clopidogrel: Another thienopyridine class drug, but with a different metabolic activation pathway.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor that does not require metabolic activation.
Cangrelor: An intravenous P2Y12 inhibitor with a rapid onset and offset of action.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies .
Properties
CAS No. |
1794828-80-0 |
|---|---|
Molecular Formula |
C20H21ClFNO3S |
Molecular Weight |
413.925 |
IUPAC Name |
[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |
InChI Key |
JMTYHLAGGLCFFP-XJKLIFGDSA-N |
SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Synonyms |
2-[1-[2-Cyclopropyl-1-(3-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride; m-Fluoroprasugrel-d4 Hydrochloride; 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl-d4)ethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


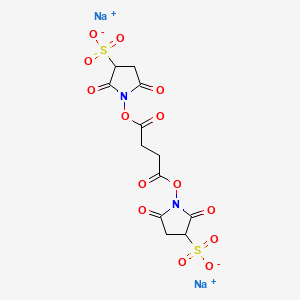

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)
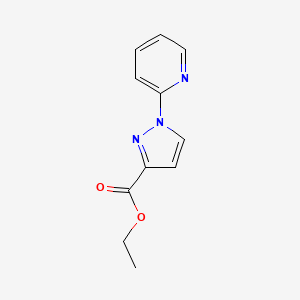
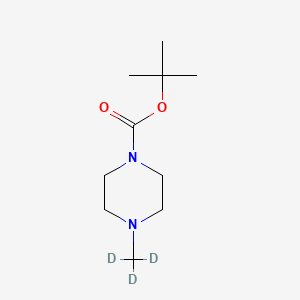
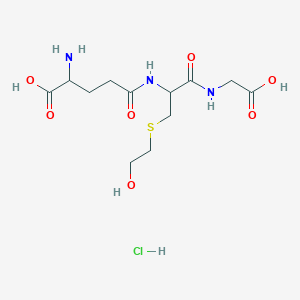
![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
